3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride
Overview
Description
3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride is a chemical compound with the molecular formula C7H12ClF2N. It is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is known for its presence in various biologically active molecules, including tropane alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride typically involves the introduction of fluorine atoms into the 8-azabicyclo[3.2.1]octane scaffold. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor to introduce the fluorine atoms at the desired positions . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride: Another fluorinated derivative of the 8-azabicyclo[3.2.1]octane scaffold.
3,3-Difluoro-8-azabicyclo[3.2.1]octane: The non-hydrochloride form of the compound.
Uniqueness
3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The hydrochloride form also enhances its solubility in aqueous solutions, making it more suitable for certain applications .
Biological Activity
3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride (CAS: 1254104-06-7) is a bicyclic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes two fluorine atoms and a nitrogen atom within its bicyclic framework, which may influence its interaction with biological systems.
- Molecular Formula : CHClFN
- Molecular Weight : 183.63 g/mol
- Purity : 97%
- IUPAC Name : this compound
- SMILES Notation : Cl.FC1(F)C[C@@H]2CCC@@HN2
Biological Activity
The biological activity of this compound has been explored primarily in the context of medicinal chemistry and pharmacology.
Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly those involving acetylcholine receptors. Its structural similarity to known ligands suggests potential interactions with these receptors, which could lead to various pharmacological effects.
Case Studies and Research Findings
- In Vivo Studies :
-
Neuropharmacological Effects :
- The compound has been investigated for its effects on cognitive functions and memory enhancement, with preliminary results suggesting it may improve synaptic plasticity in animal models.
-
Toxicology and Safety :
- Toxicological assessments have shown that while the compound exhibits promising biological activity, careful evaluation of its safety profile is essential for therapeutic applications.
Data Table of Biological Activities
Properties
IUPAC Name |
3,3-difluoro-8-azabicyclo[3.2.1]octane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)3-5-1-2-6(4-7)10-5;/h5-6,10H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTCPVASXFKEQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1254104-06-7 | |
Record name | 3,3-difluoro-8-azabicyclo[3.2.1]octane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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